molecular formula C30H62O14S2 B6363009 Methoxy-hepta(ethyleneglycol)-disulfide CAS No. 1044281-79-9

Methoxy-hepta(ethyleneglycol)-disulfide

Cat. No.: B6363009
CAS No.: 1044281-79-9
M. Wt: 710.9 g/mol
InChI Key: FQAVSUOIDPRRLM-UHFFFAOYSA-N
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Description

Methoxy-hepta(ethyleneglycol)-disulfide is a chemical compound characterized by the presence of a methoxy group, seven ethylene glycol units, and a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy-hepta(ethyleneglycol)-disulfide can be synthesized through a multi-step process involving the reaction of methoxy-polyethylene glycol with a disulfide-containing reagent. One common method involves the use of sodium azide in a dimethylformamide solution, followed by the addition of a disulfide-containing compound . The reaction is typically carried out under nitrogen atmosphere and room temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methoxy-hepta(ethyleneglycol)-disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous solutions.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethylene glycol derivatives.

Scientific Research Applications

Methoxy-hepta(ethyleneglycol)-disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxy-hepta(ethyleneglycol)-disulfide involves its ability to form stable disulfide bonds with thiol-containing molecules. This property allows it to act as a cross-linking agent in the formation of polymers and as a stabilizing agent in drug delivery systems. The molecular targets include thiol groups in proteins and peptides, leading to the formation of stable conjugates that can be used for various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy-hepta(ethyleneglycol)-disulfide is unique due to its combination of a methoxy group, multiple ethylene glycol units, and a disulfide bond. This structure provides it with distinct properties, such as the ability to form stable conjugates with thiol-containing molecules and its potential use in various scientific and industrial applications.

Properties

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAVSUOIDPRRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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